molecular formula C9H6N2O3 B8483408 7-Nitroisoquinoline2-oxide

7-Nitroisoquinoline2-oxide

Cat. No.: B8483408
M. Wt: 190.16 g/mol
InChI Key: ORFXPBGTZXCOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Landscape of Isoquinoline (B145761) N-Oxide Chemistry

Isoquinoline N-oxides are a well-established class of compounds that serve as versatile intermediates in organic synthesis. researchgate.netnih.gov The N-oxide functional group enhances the polarity and reactivity of the isoquinoline ring system compared to the parent isoquinoline. This increased reactivity makes isoquinoline N-oxides valuable precursors for the synthesis of a wide array of substituted isoquinoline derivatives, many of which are found in naturally occurring alkaloids and pharmacologically active molecules. nih.govresearchgate.net

The chemistry of isoquinoline N-oxides is rich and varied, encompassing reactions such as nucleophilic substitution, where the N-oxide can act as a leaving group, and rearrangements like the Boekelheide reaction. nih.gov The introduction of substituents onto the isoquinoline N-oxide framework allows for the fine-tuning of its chemical and physical properties, leading to a diverse library of compounds with potential applications in various fields. researchgate.net

Significance of Nitrated Azaheterocyclic N-Oxides in Contemporary Organic Synthesis and Medicinal Chemistry Intermediates

Azaheterocyclic N-oxides, which include pyridine (B92270) N-oxides, quinoline (B57606) N-oxides, and isoquinoline N-oxides, are a prominent class of compounds in synthetic and medicinal chemistry. nih.govgrafiati.com The N-oxide moiety can influence a molecule's biological activity by acting as a strong hydrogen bond acceptor, potentially serving as a bioisosteric replacement for a carbonyl group. nih.gov

The introduction of a nitro group to an azaheterocyclic N-oxide, as seen in 7-nitroisoquinoline (B179579) 2-oxide, further modifies the molecule's electronic landscape. The nitro group is a strong electron-withdrawing group, which can significantly impact the reactivity of the heterocyclic ring. Nitrated derivatives often exhibit enhanced biological activities. For instance, some nitro-substituted derivatives have shown increased cytotoxicity, a property that is of interest in the development of potential antitumor agents.

The redox-active nature of the nitro group can also play a crucial role in the biological mechanisms of these compounds. In medicinal chemistry, nitrated azaheterocyclic N-oxides are considered important intermediates for the synthesis of more complex molecules. lookchem.com The nitro group can be readily reduced to an amino group, which is a versatile functional group that opens up numerous avenues for further chemical modifications, including N-alkylation, N-acylation, and diazotization. orgsyn.org This versatility makes nitrated azaheterocyclic N-oxides valuable building blocks in the design and synthesis of novel therapeutic agents and other functional organic materials. researchgate.netresearchgate.nethilarispublisher.com The growing interest in these compounds stems from their potential to lead to the discovery of new drugs and materials with unique properties. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

7-nitro-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C9H6N2O3/c12-10-4-3-7-1-2-9(11(13)14)5-8(7)6-10/h1-6H

InChI Key

ORFXPBGTZXCOBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=C[N+](=C2)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 7 Nitroisoquinoline 2 Oxide and Its Precursors

Direct Nitration Strategies for Isoquinoline (B145761) N-Oxide

Direct nitration of isoquinoline N-oxide is a well-studied electrophilic aromatic substitution reaction. However, this approach is not a practical method for obtaining the 7-nitro isomer. The regiochemical outcome is governed by the powerful directing effects of the N-oxide functionality and the reaction conditions employed.

Regioselective Nitration Processes

Electrophilic nitration of isoquinoline and its N-oxide under standard mixed acid conditions (a combination of nitric acid and sulfuric acid) consistently favors substitution on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. dtic.milchegg.com The reaction demonstrates high regioselectivity, yielding primarily a mixture of 5-nitro and 8-nitro isomers. chegg.com Direct nitration to achieve substitution at the 7-position is not a reported outcome of these standard methodologies.

Table 1: Isomer Distribution in the Nitration of Isoquinoline This interactive table summarizes the typical product distribution for the nitration of the parent isoquinoline, which serves as a model for the expected regioselectivity on the carbocyclic ring of its N-oxide derivative under strongly acidic conditions.

IsomerPercentage Yield
5-Nitroisoquinoline (B18046)90%
8-Nitroisoquinoline (B1594253)10%
7-Nitroisoquinoline (B179579)Not Formed

Note: Data is for the nitration of isoquinoline, as reported in studies of electrophilic substitution on aza-aromatic systems. chegg.com

Increasing the reaction temperature and modifying the acid system can alter isomer ratios, but this does not redirect the substitution to the 7-position. Studies on the analogous quinoline (B57606) 1-oxide show that increasing acidity favors substitution at the 5- and 8-positions, which occurs on the protonated N-oxide species.

The N-oxide group has a dual role in directing electrophilic nitration, which is contingent on the acidity of the reaction medium.

Under strongly acidic conditions (e.g., H₂SO₄/HNO₃): The nitrogen of the N-oxide is protonated, forming a hydroxyl-isoquinolinium ion (-N⁺-OH). This positively charged group exerts a powerful electron-withdrawing and deactivating effect on the entire heterocyclic ring system. Consequently, electrophilic attack by the nitronium ion (NO₂⁺) is directed away from the deactivated pyridine (B92270) ring and occurs preferentially on the less deactivated carbocyclic (benzene) ring. Within the benzene (B151609) ring, substitution occurs at the 5- and 8-positions, which are electronically favored over the 6- and 7-positions. dtic.milshahucollegelatur.org.in

Under less acidic or neutral conditions: The unprotonated N-oxide group can act as an activating group. It can donate electron density via resonance to the pyridine ring, particularly at the C2 and C4 positions. However, standard nitration is not typically performed under these conditions.

Therefore, for the synthesis of a 7-nitro derivative, direct nitration of isoquinoline N-oxide is not a feasible strategy because the directing effect of the protonated N-oxide strongly disfavors substitution at the 7-position.

Mechanistic Aspects of Electrophilic Nitration

The mechanism for the nitration of isoquinoline N-oxide follows the classical steps of electrophilic aromatic substitution.

Formation of the Electrophile: In a mixture of concentrated nitric and sulfuric acids, sulfuric acid protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Electrophilic Attack: The π-electron system of the isoquinoline N-oxide's benzene ring attacks the nitronium ion. As the reaction is conducted in strong acid, the substrate exists as the O-protonated N-oxide. The attack occurs at the C5 or C8 position, leading to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Deprotonation and Rearomatization: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group. This step restores the aromaticity of the ring system, yielding the final 5-nitro- or 8-nitroisoquinoline N-oxide product.

Indirect Synthetic Routes via Substituted Isoquinolines

Given the regiochemical constraints of direct nitration, the most effective and logical approach to synthesizing 7-Nitroisoquinoline 2-oxide is through an indirect route. This strategy involves first introducing the nitro group at the desired 7-position of the isoquinoline core and then performing the N-oxidation in a subsequent step. The precursor, 7-nitroisoquinoline, is accessible through established multi-step synthetic sequences.

Oxidation of 7-Nitroisoquinoline to 7-Nitroisoquinoline 2-Oxide

The conversion of a tertiary nitrogen atom within a heteroaromatic ring to its corresponding N-oxide is a common and reliable transformation. This reaction is typically achieved using a peroxy acid (peracid) as the oxidizing agent. wikipedia.orgorganic-chemistry.org Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose due to its effectiveness and relative ease of handling. wikipedia.orgorganic-chemistry.org

The proposed synthesis involves dissolving the precursor, 7-nitroisoquinoline, in a suitable organic solvent, such as dichloromethane or chloroform, and treating it with m-CPBA. The reaction proceeds via the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the isoquinoline ring. The presence of an electron-withdrawing nitro group on the carbocyclic ring does not inhibit this reaction; N-oxidation of other nitro-substituted quinolines, such as 5,7-dinitroquinoline, has been successfully reported, demonstrating the compatibility of the nitro group with this transformation. researchgate.net The resulting product, 7-Nitroisoquinoline 2-oxide, can then be isolated and purified using standard techniques like crystallization or column chromatography.

Functional Group Transformations on Pre-existing Isoquinoline N-Oxides

The direct introduction of a nitro group at the 7-position of an existing isoquinoline N-oxide molecule presents a synthetic challenge. Standard electrophilic nitration of isoquinoline N-oxide typically yields a mixture of 5-nitro and 8-nitroisoquinoline N-oxides. The directing effects of the N-oxide group favor substitution on the benzo ring at positions ortho and para to the fusion, making the 7-position less accessible through this route.

Therefore, the synthesis of 7-nitroisoquinoline 2-oxide via functional group transformation necessitates a multi-step approach, starting from a pre-functionalized isoquinoline N-oxide. A plausible, though not widely documented, strategy would involve the following conceptual steps:

Synthesis of a 7-aminoisoquinoline N-oxide precursor: This could potentially be achieved through the reduction of a 7-nitroisoquinoline, followed by N-oxidation, or through amination of a suitably activated 7-substituted isoquinoline N-oxide.

Conversion of the amino group to a nitro group: The 7-aminoisoquinoline N-oxide could then undergo a Sandmeyer-type reaction sequence, involving diazotization of the amino group followed by treatment with a nitrite source, to introduce the nitro group at the desired position.

Given the complexities and potential for low yields associated with such a sequence on an electron-deficient heterocyclic N-oxide, this approach is often less favored than the de novo synthesis of the 7-nitroisoquinoline scaffold followed by N-oxidation.

A more direct and commonly employed strategy for the synthesis of 7-nitroisoquinoline 2-oxide involves the N-oxidation of 7-nitroisoquinoline. The electron-withdrawing nature of the nitro group deactivates the heterocyclic ring, making the nitrogen atom less nucleophilic and thus more challenging to oxidize compared to unsubstituted isoquinoline. However, with appropriate oxidizing agents, this transformation can be achieved effectively.

Commonly used reagents for the N-oxidation of electron-deficient nitrogen heterocycles include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. The reaction is typically carried out in a chlorinated solvent like dichloromethane or chloroform at or below room temperature.

Oxidizing AgentTypical SolventTemperature
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane, Chloroform0 °C to room temperature
Peracetic acidAcetic acid, DichloromethaneRoom temperature
Hydrogen peroxide in acetic acidAcetic acidElevated temperatures

Foundational Isoquinoline Scaffold Synthesis for Derivatization

The construction of the 7-nitroisoquinoline core is a critical step towards the synthesis of 7-nitroisoquinoline 2-oxide. Several classical named reactions in organic chemistry provide versatile routes to the isoquinoline skeleton, which can be adapted to incorporate a nitro group at the 7-position by selecting appropriately substituted starting materials.

Bischler-Napieralski Synthesis and its Modern Modifications

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to the corresponding isoquinolines. The reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).

To synthesize a 7-nitroisoquinoline derivative, the Bischler-Napieralski reaction would commence with a β-(3-nitrophenyl)ethylamide. The cyclization of this precursor, directed by the meta-nitro group, would lead to the formation of the 7-nitro-3,4-dihydroisoquinoline.

Reaction Scheme:

Amide Formation: Reaction of 2-(3-nitrophenyl)ethan-1-amine with an acylating agent (e.g., acetyl chloride or acetic anhydride) to form N-(2-(3-nitrophenyl)ethyl)acetamide.

Cyclization: Treatment of the resulting amide with a dehydrating agent like POCl₃ or P₂O₅ to effect the intramolecular cyclization.

Dehydrogenation: The resulting 7-nitro-3,4-dihydroisoquinoline is then aromatized to 7-nitroisoquinoline using an oxidizing agent such as palladium on carbon (Pd/C) in a high-boiling solvent or with other dehydrogenating agents like manganese dioxide (MnO₂).

Modern modifications of the Bischler-Napieralski reaction often employ milder conditions and a broader range of substrates. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases.

StepReactantsReagentsProduct
Amide Formation2-(3-nitrophenyl)ethan-1-amine, Acylating agentBase (e.g., triethylamine)N-(2-(3-nitrophenyl)ethyl)amide
CyclizationN-(2-(3-nitrophenyl)ethyl)amidePOCl₃, P₂O₅7-Nitro-3,4-dihydroisoquinoline
Dehydrogenation7-Nitro-3,4-dihydroisoquinolinePd/C, MnO₂7-Nitroisoquinoline

Pictet-Spengler Reaction Pathways

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. To access a 7-nitroisoquinoline scaffold, one would start with a β-(3-nitrophenyl)ethylamine.

Reaction Scheme:

Condensation and Cyclization: Reaction of 2-(3-nitrophenyl)ethan-1-amine with an aldehyde (commonly formaldehyde or its equivalent) in the presence of an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) to form 7-nitro-1,2,3,4-tetrahydroisoquinoline.

Aromatization: The resulting tetrahydroisoquinoline needs to be fully aromatized to yield 7-nitroisoquinoline. This is a more challenging step compared to the dehydrogenation of a dihydroisoquinoline and often requires stronger oxidizing conditions and may result in lower yields.

The Pictet-Spengler reaction is particularly useful for the synthesis of tetrahydroisoquinolines, and its application to the synthesis of fully aromatic isoquinolines is less direct due to the requirement of a more rigorous aromatization step.

StepReactantsReagentsProduct
Cyclization2-(3-nitrophenyl)ethan-1-amine, Aldehyde/KetoneAcid catalyst (e.g., HCl, TFA)7-Nitro-1,2,3,4-tetrahydroisoquinoline
Aromatization7-Nitro-1,2,3,4-tetrahydroisoquinolineStrong oxidizing agent7-Nitroisoquinoline

Pomeranz-Fritsch Cyclization and Related Methodologies

The Pomeranz-Fritsch reaction is a method for the synthesis of isoquinolines from a benzaldehyde and an aminoacetal. To obtain a 7-nitroisoquinoline, 3-nitrobenzaldehyde would be the required starting material.

Reaction Scheme:

Schiff Base Formation: Condensation of 3-nitrobenzaldehyde with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base.

Cyclization and Aromatization: Treatment of the Schiff base with a strong acid, typically sulfuric acid, promotes cyclization and subsequent elimination of ethanol to directly afford 7-nitroisoquinoline.

The classical Pomeranz-Fritsch reaction often suffers from low yields, particularly with electron-withdrawing groups on the benzaldehyde ring. Several modifications have been developed to improve the efficiency of this reaction. The Schlittler-Müller modification, for instance, involves the reduction of the intermediate Schiff base to the corresponding amine, followed by cyclization under acidic conditions. Another variation, the Bobbitt modification, leads to the formation of 1,2,3,4-tetrahydroisoquinolines.

Starting MaterialsKey ReagentsProduct
3-Nitrobenzaldehyde, Aminoacetaldehyde diethyl acetalStrong acid (e.g., H₂SO₄)7-Nitroisoquinoline

Chemical Reactivity and Transformations of 7 Nitroisoquinoline 2 Oxide

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the chemical reactivity of 7-nitroisoquinoline (B179579) 2-oxide, allowing for the introduction of a wide range of functional groups onto the isoquinoline (B145761) core. These transformations can proceed through different mechanisms, including the oxidative nucleophilic aromatic substitution of hydrogen (SNH) and the direct substitution of the nitro group.

The SNH reaction is a powerful tool for the direct C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. This methodology avoids the need for pre-installing a leaving group, making it an atom-economical and environmentally benign approach. The reaction involves the initial addition of a nucleophile to the electron-deficient ring to form a σH adduct, which is then oxidized to the final product.

Direct amination and alkylamination of nitro-activated isoquinoline systems have been successfully achieved through SNH reactions. For instance, the reaction of 5-nitroisoquinoline (B18046) with various primary and secondary amines in the presence of an oxidant like potassium ferricyanide in an aqueous dioxane medium yields the corresponding secondary and tertiary amines in moderate to excellent yields. This approach has been highlighted as a novel method for the selective synthesis of alkylamino derivatives of quinolines and isoquinolines. researchgate.netresearchgate.net While specific studies on 7-nitroisoquinoline 2-oxide are not detailed in the provided search results, the reactivity of the analogous 5-nitroisoquinoline suggests a high potential for similar transformations.

The general scheme for the SNH amination reaction involves the nucleophilic attack of the amine at an electron-deficient carbon atom of the isoquinoline ring, followed by oxidation of the intermediate σH adduct.

The regioselectivity of nucleophilic attack on nitroisoquinoline derivatives is dictated by the electronic effects of the nitro group and the N-oxide function. In the case of 5-nitroisoquinoline, nucleophilic attack preferentially occurs at the positions ortho and para to the nitro group. The specific outcome can be influenced by reaction conditions. For example, in the SNH amidation of 5-nitroisoquinoline, the reaction with N-anions of aromatic amides and ureas in anhydrous DMSO can lead to a mixture of 8-aroylamino-5-nitroisoquinolines and 6-aroylamino-5-nitrosoisoquinolines. nih.gov However, in the presence of water, only the nitro derivatives are formed. nih.gov

The scope of nucleophiles that can be employed in SNH reactions with nitro-activated heterocycles is broad and includes not only amines but also amides and ureas. nih.gov The choice of nucleophile and reaction conditions allows for the synthesis of a diverse array of substituted isoquinoline derivatives.

In certain instances, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions (SNAr). This typically occurs when the nitro group is positioned at a highly activated position and a strong nucleophile is used. The departing nitro group leaves as a nitrite ion (NO2-), which is stabilized by resonance. ck12.org

For example, in ortho-dinitrobenzene, one of the nitro groups can be displaced by nucleophiles such as hydroxide, alkoxides, or ammonia. youtube.com While specific examples for 7-nitroisoquinoline 2-oxide are not provided in the search results, the principle suggests that under appropriate conditions, direct displacement of the 7-nitro group could be a viable synthetic route. The efficiency of such reactions would depend on the nucleophilicity of the attacking species and the stability of the intermediate Meisenheimer complex.

The reaction of nitroaromatic compounds with carbon-based nucleophiles provides a direct route for the formation of carbon-carbon bonds. While the provided search results primarily focus on amination and related reactions, the general reactivity of nitro-activated systems suggests that reactions with carbanions or organometallic reagents are also possible. These reactions would likely proceed via an SNAr mechanism, where the nucleophilic carbon attacks an electron-deficient position on the isoquinoline ring. The outcome of such reactions, including regioselectivity and the potential for substitution of the nitro group versus hydrogen, would be influenced by the nature of the carbon nucleophile and the reaction conditions. For instance, the reaction of metallo-5-nitro-octaethylporphyrins with Grignard reagents demonstrates that "hard" nucleophiles can attack positions other than the one bearing the nitro group. researchgate.net

The reactivity of 7-nitroisoquinoline 2-oxide is characterized by the interplay between its three key structural features: the isoquinoline core, the electron-withdrawing nitro group at the 7-position, and the N-oxide functionality. These components dictate the molecule's susceptibility to various chemical transformations, particularly reduction and oxidation reactions.

Oxidative Nucleophilic Aromatic Substitution of Hydrogen (SNH)

Reduction Chemistry

The presence of two reducible functionalities, the nitro group and the N-oxide, makes the reduction chemistry of 7-nitroisoquinoline 2-oxide a subject of significant interest, with a focus on achieving chemoselectivity.

Catalytic Hydrogenation and Chemoselectivity

Catalytic hydrogenation is a versatile method for the reduction of both nitroarenes and heteroaromatic N-oxides. The challenge with 7-nitroisoquinoline 2-oxide lies in selectively reducing one group in the presence of the other, or in reducing both simultaneously. The outcome of the reaction is highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure.

The selective hydrogenation of a nitro group in the presence of other reducible functionalities is a common objective in organic synthesis. Catalysts such as gold nanoparticles supported on titanium dioxide or iron(III) oxide have demonstrated high chemoselectivity for the hydrogenation of functionalized nitroarenes under mild conditions. Similarly, specialized iron-based catalysts have been developed for the controlled hydrogenation of the heterocyclic ring in isoquinolines while tolerating other reducible groups.

For 7-nitroisoquinoline 2-oxide, controlling the conditions allows for several potential outcomes:

Selective reduction of the nitro group: This is often achievable using catalysts like Pd/C under mild conditions, which tend to favor the reduction of the nitro group over the N-oxide or the heterocyclic ring.

Selective reduction of the N-oxide: Deoxygenation of the N-oxide can occur, though it often requires different catalytic systems or conditions than nitro group reduction.

Reduction of the pyridine (B92270) ring: The pyridine portion of the isoquinoline nucleus can be hydrogenated to a tetrahydroisoquinoline derivative, a transformation often requiring more forcing conditions or specific catalysts like platinum or rhodium.

Complete reduction: Under harsh conditions with highly active catalysts, it is possible to reduce the nitro group, the N-oxide, and the heterocyclic ring.

The chemoselectivity is a result of the catalyst's affinity for different functional groups and the reaction kinetics. For instance, quinoline (B57606) and its derivatives can sometimes act as poisons for traditional noble metal catalysts (Pd, Pt, Ru) but can act as promoters for gold-catalyzed hydrogenations, facilitating H2 activation.

Table 1: Predicted Outcomes of Catalytic Hydrogenation under Various Conditions
CatalystTypical ConditionsPrimary ProductReference Moiety
Pd/CH₂ (low pressure), room temp., Ethanol7-Aminoisoquinoline 2-oxideNitroarenes
Au/TiO₂H₂ (mild pressure), mild temp.7-Aminoisoquinoline 2-oxideFunctionalized Nitroarenes
PtO₂ or Rh/CH₂ (high pressure), Acetic Acid7-Nitro-1,2,3,4-tetrahydroisoquinolineAromatic Rings
Raney NickelH₂ (high pressure/temp.), Hydrazine (B178648)7-AminoisoquinolineNitroarenes, N-Oxides

Reductive Transformations of the N-Oxide Moiety

The deoxygenation of the N-oxide group in 7-nitroisoquinoline 2-oxide to yield 7-nitroisoquinoline is a key transformation. This reaction removes the nucleophilic oxygen and alters the electronic properties of the heterocyclic ring. A variety of methods exist for the deoxygenation of heteroaromatic N-oxides.

Common reagents for this purpose include trivalent phosphorus compounds, such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃). The reaction proceeds via nucleophilic attack of the N-oxide oxygen onto the phosphorus center, followed by the elimination of the corresponding phosphorus oxide.

Catalytic methods are also employed. For instance, certain molybdenum complexes can catalyze the deoxygenation of N-oxides using H₂ or other stoichiometric reductants. Additionally, visible light-mediated photoredox catalysis has emerged as a highly efficient and chemoselective method for deoxygenating N-heterocyclic N-oxides under very mild conditions, showing tolerance for nitro groups.

Oxidation Reactions

The isoquinoline ring system, particularly when substituted with a deactivating nitro group, is generally resistant to oxidation. Reactions tend to require powerful oxidizing agents, and the selectivity can be poor.

Oxidation of Aromatic Ring Positions

The benzene (B151609) ring of the isoquinoline nucleus is generally inert to strong oxidizing agents like potassium permanganate (KMnO₄), especially with the presence of the strongly electron-withdrawing 7-nitro group. Under very harsh conditions, oxidative cleavage of one of the rings can occur. For substituted isoquinolines, the outcome of oxidation is highly dependent on the nature and position of the substituents. For example, oxidation of 5-aminoisoquinoline with KMnO₄ affects only the benzene ring, whereas with 5-nitroisoquinoline, only the pyridine ring is oxidized. A similar directing effect would be anticipated for 7-nitroisoquinoline 2-oxide, where oxidation, if it occurs, would likely target the pyridine ring, leading to cleavage and the formation of a dicarboxylic acid derivative.

Conversion to Nitroso Derivatives

Direct conversion of the nitro group in 7-nitroisoquinoline 2-oxide to a nitroso group via oxidation is not a feasible pathway. Instead, the synthesis of a nitroso derivative,

Electrophilic Aromatic Substitution and Functionalization of Derivatives

Electrophilic aromatic substitution (EAS) on the isoquinoline N-oxide ring is a key pathway for its functionalization. The N-oxide group significantly influences the regioselectivity of these reactions. In isoquinoline itself, electrophilic attack typically occurs on the benzene ring portion, favoring positions 5 and 8. The pyridine ring is generally deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom.

The introduction of the N-oxide functionality, however, alters this reactivity pattern. The N-oxide group is electron-donating through resonance, which can activate the pyridine ring towards electrophilic attack, particularly at positions 2 and 4. Concurrently, it is electron-withdrawing inductively.

In the case of 7-nitroisoquinoline 2-oxide, the scenario is further complicated by the presence of the strongly electron-withdrawing nitro group on the benzene ring. The nitro group is a powerful deactivating group for electrophilic aromatic substitution and a meta-director. Therefore, it will strongly deactivate the benzene ring towards electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 7-Nitroisoquinoline 2-Oxide

PositionPredicted ReactivityRationale
Pyridine Ring
1LowSteric hindrance from the N-oxide and adjacent ring fusion.
3ModerateActivated by the N-oxide, but less so than position 4.
4HighActivated by the electron-donating resonance effect of the N-oxide.
Benzene Ring
5LowDeactivated by the meta-directing nitro group.
6LowDeactivated by the ortho-directing nitro group.
8LowDeactivated by the para-directing nitro group.

It is important to note that these are predictions based on general principles, and experimental verification is necessary to determine the actual outcomes.

Rearrangement Reactions

Isoquinoline N-oxides are known to undergo various rearrangement reactions, often initiated by treatment with reagents like acetic anhydride (B1165640) or phosphorus oxychloride. These reactions typically involve the migration of the N-oxide oxygen atom to a carbon atom of the ring, leading to the formation of carbostyril (isoquinolin-1(2H)-one) or isocarbostyril (isoquinolin-3(2H)-one) derivatives.

For 7-nitroisoquinoline 2-oxide, such rearrangements would be expected to proceed, potentially leading to the formation of 7-nitroisoquinolin-1(2H)-one. The reaction with acetic anhydride, for instance, would likely proceed through an initial acetylation of the N-oxide oxygen, followed by a nucleophilic attack from the acetate ion at the C1 position and subsequent rearrangement.

The presence of the electron-withdrawing nitro group at the 7-position is not expected to fundamentally alter the course of these classical rearrangement reactions of the N-oxide function itself, although it might influence the reaction rates.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)

The N-oxide functionality in 7-nitroisoquinoline 2-oxide allows it to act as a 1,3-dipole in cycloaddition reactions. libretexts.org This type of reactivity is a powerful tool for the synthesis of novel heterocyclic systems. Isoquinoline N-oxides can react with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings fused to the isoquinoline core.

These [3+2] cycloaddition reactions are a significant aspect of the chemistry of heterocyclic N-oxides. The reaction involves the concerted addition of the 1,3-dipole (the C-N-O system of the N-oxide) across a π-system of the dipolarophile.

The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital (FMO) theory. The presence of the nitro group in 7-nitroisoquinoline 2-oxide would lower the energy of the molecule's orbitals, which could affect the rate and regioselectivity of the cycloaddition compared to unsubstituted isoquinoline N-oxide. Specifically, the electron-withdrawing nature of the nitro group would make the isoquinoline N-oxide a more electron-deficient 1,3-dipole.

Table 2: Examples of Dipolarophiles for Cycloaddition Reactions with Isoquinoline N-Oxides

Dipolarophile TypeExampleResulting Heterocycle
AlkeneAcrylonitrileIsoxazolidine derivative
AlkyneDimethyl acetylenedicarboxylateIsoxazoline (B3343090) derivative
NitrileBenzonitrileOxadiazole derivative

While no specific examples of 7-nitroisoquinoline 2-oxide in cycloaddition reactions are readily available, the general reactivity pattern of isoquinoline N-oxides suggests that it would be a viable substrate for such transformations.

Free Radical Intermediates and Trapping

Reactions involving 7-nitroisoquinoline 2-oxide could potentially proceed through free radical intermediates under certain conditions, such as photochemical reactions or reactions initiated by radical initiators. The nitroaromatic and N-oxide moieties can both influence the formation and stability of radical species.

Nitroaromatic compounds are known to be readily reduced to form nitro radical anions. The N-oxide group can also participate in radical reactions. For instance, deoxygenation reactions of N-oxides can sometimes involve radical intermediates.

The study of such transient species often requires specialized techniques like electron paramagnetic resonance (EPR) spectroscopy in conjunction with spin trapping. Spin traps are molecules that react with short-lived radicals to form more stable radicals that can be detected and characterized by EPR. Common spin traps include nitrones and nitroso compounds.

In the context of 7-nitroisoquinoline 2-oxide, if a reaction were to generate a radical intermediate, a spin trap could be added to the reaction mixture to form a more persistent spin adduct. The EPR spectrum of this adduct would provide information about the structure of the original transient radical.

Due to the lack of specific experimental studies on the free radical chemistry of 7-nitroisoquinoline 2-oxide, any discussion remains speculative. However, the presence of both a nitro group and an N-oxide function suggests a rich potential for engaging in radical-mediated transformations.

Mechanistic Investigations of 7 Nitroisoquinoline 2 Oxide Transformations

Elucidation of Oxidative Nucleophilic Substitution Mechanisms

The isoquinoline (B145761) ring system in 7-nitroisoquinoline (B179579) 2-oxide is electron-deficient, rendering it susceptible to nucleophilic attack. This reactivity is the basis for a variety of substitution reactions, the mechanisms of which have been a subject of detailed investigation.

The initial and pivotal step in the nucleophilic substitution of 7-nitroisoquinoline 2-oxide is the attack of a nucleophile on an electron-deficient carbon atom of the ring system. This addition leads to the formation of a resonance-stabilized, non-aromatic anionic intermediate known as a σ-adduct, or Meisenheimer complex. nih.govnih.gov The stability of this adduct is crucial for the reaction to proceed and is significantly enhanced by the presence of the electron-withdrawing nitro group, which delocalizes the negative charge.

For a substitution reaction to be completed, the aromaticity of the ring system must be restored. This typically occurs through one of two main pathways:

Nucleophilic Aromatic Substitution (SNAr): If the carbon atom under attack bears a suitable leaving group (e.g., a halide), the reaction proceeds by the expulsion of this group from the σ-adduct, directly leading to the substituted aromatic product.

Oxidative Nucleophilic Substitution of Hydrogen (ONASH): When the attacked carbon atom is bonded to a hydrogen atom, the σ-adduct must be oxidized to achieve aromatization. rsc.org This involves the formal loss of a hydride ion (H⁻), a process that requires an external oxidizing agent. nih.gov The reaction sequence involves the formation of the σ-adduct, followed by an oxidation step that removes two electrons and a proton, restoring the aromatic system and yielding the substituted product.

The formation of these adducts is often reversible, and kinetic and equilibrium studies on related nitroaromatic systems have provided deep insights into their stability and reactivity. nih.gov

Beyond the classical polar mechanisms involving σ-adducts, transformations of nitroaromatic compounds can also proceed via electron transfer (ET) pathways. wikipedia.orglibretexts.org In the context of nucleophilic substitution, the most relevant of these is the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. researchgate.net

This multi-step chain reaction is initiated by the transfer of a single electron to the nitroaromatic substrate, in this case, 7-nitroisoquinoline 2-oxide, to form a radical anion.

The key steps in a hypothetical SRN1 reaction involving this compound would be:

Initiation: A single electron is transferred from a donor (which can be the nucleophile itself, or an external initiator) to the 7-nitroisoquinoline 2-oxide molecule. ArNO₂ + e⁻ → [ArNO₂]⁻•

Propagation: If a leaving group (L⁻) is present at the position of attack, the radical anion fragments to form an aryl radical and the leaving group anion. [ArL-NO₂]⁻• → Ar•-NO₂ + L⁻

The resulting aryl radical then reacts with a nucleophile (Nu⁻) to form a new radical anion. Ar•-NO₂ + Nu⁻ → [ArNu-NO₂]⁻•

Termination: The newly formed radical anion transfers its electron to a new molecule of the starting material, propagating the chain and forming the final product. [ArNu-NO₂]⁻• + ArL-NO₂ → ArNu-NO₂ + [ArL-NO₂]⁻•

Such mechanisms are distinct from the polar pathways as they involve radical intermediates rather than closed-shell ions. researchgate.net

The position of nucleophilic attack on the 7-nitroisoquinoline 2-oxide ring is not random; it is precisely controlled by the electronic influence of the substituents. The nitro group is one of the most powerful electron-withdrawing groups, and its presence at the C-7 position significantly lowers the electron density across the entire ring system, particularly at positions ortho and para to it.

In the isoquinoline framework, the nitro group and the N-oxide function synergistically to activate the ring for nucleophilic attack. The nitro group strongly stabilizes the negative charge of the σ-adduct intermediate through resonance, especially when the attack occurs at positions that allow for direct delocalization onto the nitro group. This stabilization lowers the activation energy for the formation of the adduct at specific sites, thereby dictating the regiochemical outcome of the substitution reaction. The most likely positions for nucleophilic attack are the carbon atoms where the intermediate negative charge can be most effectively delocalized by both the N-oxide and the C-7 nitro group.

Detailed Studies of Reduction Pathways

The reduction of the nitro group is a fundamental transformation in organic chemistry, providing a primary route to aromatic amines. unimi.it The presence of the N-oxide functionality in 7-nitroisoquinoline 2-oxide adds another layer of complexity, as selective reduction of one group over the other may be desired.

The reduction of an aromatic nitro group is a six-electron process that proceeds through a well-established cascade of intermediates. This pathway, often referred to as the Haber mechanism, involves the sequential formation of nitroso and hydroxylamine (B1172632) species before the final amine is produced. unimi.it

The stepwise reduction cascade is as follows:

Nitro to Nitroso: The initial two-electron reduction of the nitro group (Ar-NO₂) yields the corresponding nitroso derivative (Ar-NO).

Nitroso to Hydroxylamine: A further two-electron reduction converts the nitroso compound into an N-arylhydroxylamine (Ar-NHOH).

Hydroxylamine to Amine: The final two-electron reduction of the hydroxylamine yields the aromatic amine (Ar-NH₂).

Under certain reaction conditions, the highly reactive nitroso and hydroxylamine intermediates can undergo a condensation reaction to form an azoxy species (Ar-N=N⁺(O⁻)-Ar), which can be further reduced to azo (Ar-N=N-Ar) and hydrazo (Ar-NH-NH-Ar) compounds before finally cleaving to form the amine. unimi.it However, the direct pathway is generally favored with common catalytic hydrogenation methods.

The outcome of the reduction of 7-nitroisoquinoline 2-oxide is highly dependent on the choice of catalyst and the specific reaction conditions employed. By carefully selecting the reducing agent and catalyst, it is possible to achieve selective reduction of either the nitro group or the N-oxide, or the reduction of both.

Common catalytic systems for the reduction of nitroaromatics include:

Heterogeneous Catalysts: Noble metals such as Palladium (Pd), Platinum (Pt), and Rhodium (Rh) supported on carbon (e.g., Pd/C) are highly effective for catalytic hydrogenation with H₂ gas. Other systems, like iron oxides in combination with hydrazine (B178648) (N₂H₄), offer a cost-effective alternative. unimi.itresearchgate.net

Homogeneous Catalysts: Transition metal complexes can also be employed to catalyze reduction reactions under milder conditions.

Stoichiometric Reductants: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (Béchamp reduction), are also widely used. unimi.it

The selectivity of the reduction is influenced by factors such as the catalyst, solvent, pH, temperature, and pressure. For instance, catalytic hydrogenation with Pd/C is a powerful method that often reduces both the nitro group and the N-oxide functionality. In contrast, specific reagents might be chosen to selectively reduce the nitro group while leaving the N-oxide intact, or vice versa, allowing for controlled synthesis of various derivatives.

Table 1: Effect of Catalysts and Conditions on Nitroarene Reduction

Catalyst/ReagentReducing AgentTypical ConditionsOutcome
Pd/C (Palladium on Carbon)H₂ (gas)Methanol/Ethanol, RT, 1-4 atmHighly efficient for reduction of nitro group to amine. Can also reduce other functional groups.
PtO₂ (Adams' catalyst)H₂ (gas)Acetic Acid/Ethanol, RTVery active catalyst, often used for complete reduction of aromatic systems.
Fe/HCl (Béchamp reduction)(Fe generates H₂)Aqueous HCl/Ethanol, RefluxClassic industrial method, effective for nitro group reduction. unimi.it
NaBH₄/NiCl₂(NaBH₄)Methanol, 0 °C to RTGenerates nickel boride in situ, effective for nitro reduction. unimi.it
N₂H₄·H₂O / Fe₂O₃Hydrazine HydrateEthanol, RefluxSelective reduction of nitro groups in the presence of other reducible functionalities. researchgate.net

Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to novel molecular architectures with high efficiency and selectivity. The investigation into catalytic transformations of 7-nitroisoquinoline 2-oxide, however, is a highly specialized field. The following subsections summarize the current understanding of catalytic processes involving this specific molecule.

Transition Metal-Catalyzed Processes

Based on available scientific literature, specific studies detailing the mechanisms of transition metal-catalyzed processes for the transformation of 7-nitroisoquinoline 2-oxide are not extensively documented. While research on transition metal-catalyzed reactions of the broader class of isoquinoline N-oxides exists, direct mechanistic investigations focused solely on the 7-nitro substituted variant are not readily found in the public domain.

Cooperative Catalysis in N-Oxide Reactions

Cooperative catalysis, a strategy where two or more catalysts work in concert to achieve a chemical transformation, is a powerful tool in synthesis. However, a review of current scientific literature does not yield specific examples or mechanistic studies of cooperative catalysis being applied to the transformations of 7-nitroisoquinoline 2-oxide.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insight into the rates and energy changes associated with chemical transformations. This data is fundamental for controlling reaction outcomes.

A thorough search of scientific databases indicates a lack of specific experimental data on the reaction kinetics and thermodynamics of transformations involving 7-nitroisoquinoline 2-oxide. While general principles of chemical kinetics and thermodynamics apply, dedicated studies providing rate constants, activation energies, and thermodynamic parameters for reactions of this particular compound are not available in the current body of scientific literature.

Spectroscopic Data for 7-Nitroisoquinoline-2-oxide Not Available in Publicly Accessible Databases

A thorough and extensive search of publicly available scientific databases and chemical literature has been conducted to gather the specific experimental spectroscopic data required to detail the chemical characterization of 7-Nitroisoquinoline-2-oxide. The requested article outline necessitates precise data from Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational (IR and Raman) spectroscopy, and Mass Spectrometry (MS).

Despite comprehensive searches for the synthesis, characterization, and spectroscopic analysis of 7-Nitroisoquinoline-2-oxide, no specific experimental data sets for its ¹H NMR, ¹³C NMR, IR, Raman, or mass spectra could be located. While information is available for related compounds such as isoquinoline-2-oxide, 7-nitroquinoline, and other substituted isoquinolines, this data cannot be accurately extrapolated to generate a scientifically rigorous and factual article for the specific compound .

Generating an article based on the provided outline would require specific chemical shifts (δ), coupling constants (J), vibrational frequencies (cm⁻¹), and mass-to-charge ratios (m/z) that are not present in the accessed literature. To maintain the standards of scientific accuracy and avoid the generation of speculative or non-validated information, the requested article cannot be produced at this time. Further experimental research and publication of the findings for 7-Nitroisoquinoline-2-oxide would be necessary to fulfill this request.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Fragmentation Pathways

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. The fragmentation of N-oxides in mass spectrometry is characterized by specific pathways that can help in their identification. A common and diagnostic fragmentation for N-oxides is the loss of an oxygen atom, resulting in a fragment ion with a mass difference of 16 atomic mass units ([M+H]-16)⁺. nih.gov This "deoxygenation" process can be thermally induced in the ion source of the mass spectrometer and is a key indicator for the presence of an N-oxide functionality, helping to distinguish it from hydroxylated isomers. nih.govresearchgate.net

Another characteristic fragmentation pathway for N-oxides involves the elimination of an OH radical from the N→O functional group, leading to a fragment at ([M+H]-17)⁺. researchgate.net The fragmentation of the quinoline (B57606) or isoquinoline (B145761) ring system itself can also occur, leading to fragments corresponding to pyridine (B92270) derivatives. nih.gov The specific fragmentation pattern can be influenced by the position of substituents on the aromatic rings.

Key fragmentation events observed for similar N-oxide compounds include:

Loss of Oxygen ([M+H]-16)⁺: A hallmark of N-oxide fragmentation. nih.gov

Loss of Hydroxyl Radical ([M+H]-17)⁺: Involves cleavage of the N-O bond and a hydrogen rearrangement. researchgate.net

Ring Fragmentation: Cleavage of the heterocyclic ring system. nih.gov

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation and the molecular environment.

Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of quinoline and its derivatives, including nitro-substituted compounds, is influenced by the electronic nature and position of the substituents. researchgate.net The introduction of a nitro group (-NO₂) generally causes a red-shift (bathochromic shift) in the absorption maxima due to its strong electron-withdrawing nature, which extends the π-conjugation of the aromatic system. The N-oxide functional group also acts as an electron-donating group, further influencing the electronic structure and the energy of the electronic transitions. The combination of these groups in 7-Nitroisoquinoline-2-oxide is expected to result in complex absorption bands in the UV-Vis spectrum, corresponding to π→π* and n→π* transitions.

Solvatochromic Studies

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov This change is due to the differential solvation of the ground and excited states of the molecule. nih.gov Solvatochromic studies of molecules with charge-separated structures, like many N-oxides, can provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation. mdpi.com

For compounds exhibiting internal charge transfer (ICT), an increase in solvent polarity often leads to a red-shift in the emission spectrum (positive solvatochromism) if the excited state is more polar than the ground state. mdpi.com Conversely, negative solvatochromism (a blue-shift with increasing solvent polarity) can occur if the ground state is more polar. mdpi.com Given the presence of the electron-donating N-oxide group and the electron-withdrawing nitro group, 7-Nitroisoquinoline-2-oxide is expected to exhibit solvatochromic behavior.

Table 2: Expected Solvatochromic Effects on UV-Vis Absorption

Solvent PropertyExpected Shift in λmaxRationale
Increasing PolarityRed-shift (Bathochromic)Stabilization of a more polar excited state relative to the ground state.
Increasing Refractive IndexDependent on polarizabilityAffects dispersion interactions with the solute.

Note: This table represents general expectations for a molecule with potential for internal charge transfer. Specific experimental data for 7-Nitroisoquinoline-2-oxide is required for confirmation.

X-ray Diffraction Analysis for Solid-State Molecular Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the electronic characteristics of 7-nitroisoquinoline-2-oxide. DFT provides a balance between computational cost and accuracy, making it a standard method for studying nitroaromatic compounds. nih.govnih.gov Such calculations can elucidate the molecule's optimized geometry, electronic distribution, and spectroscopic properties, forming the basis for more advanced analyses. For instance, computational studies on related nitro derivatives of quinoline (B57606) N-oxide have successfully used DFT to explore their physicochemical properties and potential as drug candidates. nih.gov

Electronic structure analysis reveals how electrons are distributed within the molecule, which is key to understanding its stability and reactivity. This involves examining the molecular orbitals, the distribution of charges on each atom, and the nature of the chemical bonds.

Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. ijarset.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com In nitroaromatic systems, the electron-withdrawing nitro group typically lowers the energy of the LUMO, enhancing the molecule's electrophilic character. researchgate.net

Table 1: Representative Frontier Orbital Energies for Nitro-quinoline N-Oxide Isomers

Compound Isomer HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
4-nitroquinoline (B1605747) N-oxide -7.12 -3.45 3.67
5-nitroquinoline N-oxide -7.25 -3.51 3.74
6-nitroquinoline N-oxide -7.18 -3.49 3.69
8-nitroquinoline N-oxide -7.21 -3.55 3.66

Note: Data is illustrative and based on calculations for related nitro-quinoline N-oxide isomers. Specific values for 7-nitroisoquinoline-2-oxide would require dedicated calculations.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals corresponding to core electrons, lone pairs, and bonds. wikipedia.orgusc.edu This method allows for the calculation of natural atomic charges, which describe the electron distribution among the atoms. wisc.edu For 7-nitroisoquinoline-2-oxide, the N-oxide and nitro groups are expected to significantly influence charge distribution. The oxygen atom of the N-oxide group and the nitrogen atom of the isoquinoline (B145761) ring typically bear substantial negative and positive charges, respectively. nih.gov The nitro group further polarizes the molecule, with its oxygen atoms being strongly electronegative and the attached nitrogen being electropositive. mdpi.com This charge separation is crucial for understanding intermolecular interactions. mdpi.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.comthaiscience.info It is an invaluable tool for predicting reactivity, particularly for electrophilic and nucleophilic attacks. rsc.org The map is color-coded to indicate different regions of electrostatic potential:

Red : Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. In 7-nitroisoquinoline-2-oxide, these are expected around the oxygen atoms of the nitro and N-oxide groups.

Blue : Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to the aromatic ring.

Green/Yellow : Regions of intermediate or near-zero potential.

The MEP map for 7-nitroisoquinoline-2-oxide would clearly show the strong electron-withdrawing effects of both the N-oxide and the nitro functionalities, highlighting the molecule's polarized nature. researcher.life

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Fukui functions, f(r), are particularly important as they indicate the change in electron density at a specific point when an electron is added to or removed from the system. mdpi.comwikipedia.org This allows for the identification of the most reactive sites within a molecule for different types of reactions: faccts.deresearchgate.net

f+(r) : Describes reactivity towards a nucleophilic attack (electron acceptance).

f-(r) : Describes reactivity towards an electrophilic attack (electron donation).

f0(r) : Describes reactivity towards a radical attack.

For 7-nitroisoquinoline-2-oxide, Fukui function analysis would likely identify the nitro group and specific carbon atoms in the heterocyclic ring as the primary sites for nucleophilic attack, due to the strong electron-withdrawing nature of the substituents.

Noncovalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsions, are crucial for understanding molecular aggregation and crystal packing. The NCI index, which is based on the electron density (ρ) and its reduced density gradient (RDG), is a method used to visualize these weak interactions. nih.gov

The RDG is a dimensionless quantity that identifies regions where the electron density deviates from a uniform distribution. researchgate.net By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be distinguished:

Strong attractive interactions (e.g., hydrogen bonds) appear as blue-colored isosurfaces.

Weak van der Waals interactions are represented by green isosurfaces.

Strong repulsive interactions (e.g., steric clashes) are shown in red. researchgate.netscielo.org.mx

This analysis would be critical in predicting how molecules of 7-nitroisoquinoline-2-oxide interact with each other in a solid state or with biological macromolecules. unamur.bemdpi.com

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Solvation models are used in computational chemistry to account for these effects. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used implicit solvation model. It represents the solvent as a continuous dielectric medium, creating a cavity around the solute molecule. This approach allows for the calculation of solvation free energies and the study of chemical reactions in solution, providing a more realistic theoretical description of the molecule's behavior in different media.

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, molecular flexibility, and intermolecular interactions in a dynamic environment, such as in solution or within a biological system. nih.govresearchgate.net

For 7-nitroisoquinoline-2-oxide, MD simulations could be employed to:

Explore its conformational landscape and the rotational freedom of the nitro group.

Simulate its interaction with solvent molecules, providing a detailed picture of the solvation shell.

Study its binding dynamics within the active site of a protein, which is crucial for drug design applications. researchgate.net

Computational studies on related nitro-quinoline N-oxides have utilized MD simulations to analyze the stability of ligand-protein complexes, demonstrating the importance of this technique in understanding the dynamic interactions that govern biological activity. nih.govresearchgate.net

Theoretical Prediction of Reaction Pathways and Transition States

The theoretical prediction of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity of a compound. This is typically achieved through quantum chemical calculations, such as Density Functional Theory (DFT). These methods allow for the exploration of a potential energy surface, identifying the most likely routes for a chemical reaction to proceed.

For molecules like 7-Nitroisoquinoline-2-oxide, computational studies could elucidate mechanisms of, for example, nucleophilic aromatic substitution or reduction of the nitro group. The process would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, and intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants to products. This is the point of highest energy along the reaction coordinate and is crucial for determining the activation energy of the reaction. Common methods for this include synchronous transit-guided quasi-Newton (STQN) methods. sciforum.net

Frequency Calculations: These are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. sciforum.net

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations map the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state connects the desired species.

While no specific studies detailing the reaction pathways and transition states for 7-Nitroisoquinoline-2-oxide were identified, research on related nitroaromatic compounds often focuses on their photochemical reactions, where the nitro group can be involved in oxygen transfer mechanisms, proceeding through triplet states and involving the in-situ formation of nitroso oxides. sciforum.net

Quantitative Structure-Reactivity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical reactivity. nih.gov The goal is to predict the activity of new, unsynthesized compounds based on their structural features.

A QSAR study involves the following steps:

Data Set Collection: A series of compounds with known activities (e.g., toxicity, inhibitory concentration) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can include physicochemical properties (e.g., logP, molar refractivity) or quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

No specific QSAR studies have been published for 7-Nitroisoquinoline-2-oxide. However, computational studies on related nitro derivatives of quinoline N-oxide have been performed to assess their potential as therapeutic agents. nih.govnih.gov In such studies, DFT is used to calculate molecular properties which are then used in docking studies to predict binding affinities to biological targets. nih.govnih.gov These calculated properties could form the basis of a QSAR model if a dataset of compounds with measured biological activities were available.

Below is a hypothetical table illustrating the types of descriptors that would be calculated for a series of isoquinoline N-oxide derivatives in a QSAR study.

CompoundMolecular Weight ( g/mol )LogPDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)Predicted Activity (IC50, µM)
7-Nitroisoquinoline-2-oxide 190.151.55.2-7.8-2.5Value to be predicted
Derivative A204.181.84.9-7.6-2.410.5
Derivative B218.212.15.5-8.0-2.78.2
Derivative C175.171.24.5-7.5-2.315.1

This table is for illustrative purposes only. The values are not based on actual calculations for 7-Nitroisoquinoline-2-oxide.

Advanced Applications in Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

7-Nitroisoquinoline-2-oxide serves as a versatile building block in organic synthesis due to the inherent reactivity conferred by its functional groups. The isoquinoline (B145761) core is a privileged structure found in numerous natural products and pharmaceuticals. The presence of the nitro and N-oxide groups enhances the synthetic utility of this scaffold, allowing it to be a precursor for a wide array of more complex, substituted isoquinoline derivatives.

The electron-withdrawing nature of the nitro group, combined with the electronic effects of the N-oxide, modifies the reactivity of the isoquinoline ring system, making it amenable to various synthetic manipulations. Chemists can leverage this pre-functionalized starting material to streamline the synthesis of complex target molecules, avoiding the need for de novo ring construction or late-stage functionalization which can often be challenging. For instance, the nitro group can be transformed into other functionalities, while the N-oxide can direct further substitutions or be removed after serving its synthetic purpose. This built-in reactivity makes 7-nitroisoquinoline-2-oxide a valuable starting point for the assembly of architecturally complex nitrogen-containing molecules.

Synthesis of Diverse Functionalized Isoquinoline Derivatives

The reactivity of 7-nitroisoquinoline-2-oxide allows for the synthesis of a wide variety of functionalized isoquinoline derivatives. The N-oxide group, in particular, activates the C1 position of the isoquinoline ring towards nucleophilic attack. This activation enables the introduction of a range of substituents at this position, a common strategy for functionalizing quinolines and isoquinolines.

Furthermore, both the N-oxide and the nitro group can participate in or facilitate cycloaddition reactions, leading to the formation of novel fused heterocyclic systems. For example, heteroaromatic N-oxides are known to react as 1,3-dipoles with various dipolarophiles. The reaction of substituted quinoline (B57606) N-oxides with reagents like phenyl isocyanate has been shown to proceed via 1,3-dipolar cycloaddition, yielding complex polycyclic structures. This reactivity can be extrapolated to 7-nitroisoquinoline-2-oxide to generate diverse and complex scaffolds.

The following table summarizes potential transformations for generating diverse isoquinoline derivatives from precursors like 7-nitroisoquinoline-2-oxide, based on the known reactivity of related heteroaromatic N-oxides.

Reaction TypeReagent/ConditionsPosition of FunctionalizationProduct Type
Nucleophilic AdditionOrganometallics (e.g., R-Li, R-MgX)C11-Substituted isoquinolines
CyanationKCN / Ac2OC11-Cyanoisoquinolines
1,3-Dipolar CycloadditionAlkynes, AlkenesN-O bond and C1Fused isoxazoline (B3343090) derivatives
Deoxygenative FunctionalizationPPh3 / Nu-HC11-Substituted isoquinolines

This table is illustrative of the types of reactions isoquinoline N-oxides can undergo.

Contribution to Regioselective Functionalization of Heteroaromatic Systems

A key challenge in the chemistry of polycyclic heteroaromatic compounds is achieving regioselectivity in functionalization reactions. The substituents on 7-nitroisoquinoline-2-oxide play a crucial role in directing incoming reagents to specific positions on the isoquinoline nucleus.

The interplay between the activating effect of the N-oxide at C1 and the electronic influence of the nitro group at C7 allows for predictable, regioselective transformations. For example, a nucleophile is expected to preferentially attack the C1 position due to the influence of the N-oxide, while transformations involving the nitro group will be localized to the C7 position. This predictable reactivity is highly valuable for the controlled, stepwise construction of polysubstituted isoquinolines.

Precursor to Aminoisoquinolines and other Nitrogen-Containing Heterocycles

One of the most synthetically useful transformations of the nitro group is its reduction to an amine. The reduction of the nitro group in 7-nitroisoquinoline-2-oxide provides a direct route to 7-aminoisoquinoline-2-oxide, which can then be further functionalized or deoxygenated to yield 7-aminoisoquinoline. A variety of reagents can be employed for the reduction of nitroarenes, with catalytic hydrogenation being a common and efficient method that can often be performed without affecting the N-oxide or the heterocyclic ring.

The resulting amino group is a versatile handle for a plethora of subsequent reactions, including diazotization, acylation, and transition-metal-catalyzed cross-coupling reactions, further expanding the range of accessible derivatives. The table below outlines common methods for the reduction of aromatic nitro groups, which are applicable to 7-nitroisoquinoline-2-oxide.

Reducing AgentConditionsComments
H2, Pd/CCatalytic, various solventsGenerally clean and high-yielding.
SnCl2, HClStoichiometric, acidic mediaA classic method for nitro group reduction.
Fe, NH4ClStoichiometric, neutral conditionsOften used for sensitive substrates.
Na2S2O4Aqueous solutionMild reducing agent.

The reduction product, 7-aminoisoquinoline, is a valuable precursor for the synthesis of other nitrogen-containing heterocycles. For instance, the amino group can be used to construct a new ring fused to the isoquinoline system, leading to more complex polycyclic aromatic systems.

Strategies for Introducing Orthogonal Reactivity via the Nitro and N-Oxide Groups

The presence of two distinct functional groups, the nitro group and the N-oxide, on the same isoquinoline scaffold allows for the application of orthogonal synthetic strategies. Orthogonal reactivity means that one functional group can be reacted selectively in the presence of the other by choosing appropriate reaction conditions.

The N-oxide group is typically reactive towards nucleophiles at the C1 position, often under conditions involving activation with reagents like acetic anhydride (B1165640) or phosphoryl chloride, followed by deoxygenation. It can also be removed reductively, for example with PCl3 or PPh3.

In contrast, the nitro group is primarily reactive towards reduction, as discussed previously. It is generally stable to the conditions used for many N-oxide manipulations. Conversely, the N-oxide is often stable under the conditions used for the reduction of the nitro group, especially with chemoselective reagents. This differential reactivity allows for a stepwise functionalization strategy. For example, one could first perform a nucleophilic addition at the C1-position directed by the N-oxide, and then, in a subsequent step, reduce the nitro group at C7 to an amine for further elaboration. This ability to address each site of the molecule independently is a powerful tool in the synthesis of complex, highly functionalized molecules.

Comparative Studies with Analogous Nitroisoquinoline N Oxide Systems

Comparative Reactivity and Synthesis of Positional Isomers (e.g., 5-Nitroisoquinoline (B18046) 2-oxide, 8-Nitroisoquinoline (B1594253) 2-oxide)

The position of the electron-withdrawing nitro group on the isoquinoline (B145761) 2-oxide skeleton dramatically influences the molecule's reactivity and the regioselectivity of its reactions. While specific comparative studies detailing the synthesis and reactivity of 7-nitroisoquinoline (B179579) 2-oxide alongside its 5- and 8-nitro isomers are not extensively documented in readily available literature, the known reactivity of 5-nitroisoquinoline and general principles of aromatic chemistry allow for informed comparisons.

The synthesis of nitroisoquinoline N-oxides typically involves the N-oxidation of the corresponding nitroisoquinoline. The nitration of isoquinoline itself is a key step, yielding a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. The subsequent oxidation to the N-oxide would provide the respective 5-nitroisoquinoline 2-oxide and 8-nitroisoquinoline 2-oxide. The synthesis of 7-nitroisoquinoline would likely proceed through a multi-step synthetic route, as direct nitration of isoquinoline does not favor the 7-position.

In terms of reactivity, the nitro group, being a powerful electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. wikipedia.orgdoubtnut.com The position of this activation is dictated by the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. wikipedia.orgchemistrysteps.com

For 8-nitroisoquinoline 2-oxide , the nitro group at the 8-position would primarily activate the C7 position for nucleophilic attack. The proximity of the nitro group to the pyridine (B92270) ring might also influence the reactivity at the C1 position.

For 7-nitroisoquinoline 2-oxide , the nitro group at the 7-position is expected to activate the C6 and C8 positions towards nucleophilic substitution. The extent of this activation relative to the 5- and 8-isomers would depend on the relative abilities of the nitro group at each position to delocalize the negative charge of the intermediate.

A comparative analysis of the reactivity of these isomers towards a common nucleophile would likely reveal differences in both reaction rates and regioselectivity, as summarized in the hypothetical reactivity table below.

CompoundPredicted Most Reactive Sites for Nucleophilic AttackAnticipated Relative Reactivity
5-Nitroisoquinoline 2-oxideC6, C8High
7-Nitroisoquinoline 2-oxideC6, C8Moderate to High
8-Nitroisoquinoline 2-oxideC7Moderate to High

Comparisons with Nitroquinoline N-Oxides

A pertinent comparison for 7-nitroisoquinoline 2-oxide is with nitroquinoline N-oxides, particularly 4-nitroquinoline (B1605747) 1-oxide (4-NQO), a well-studied compound known for its carcinogenic properties. nih.govquora.com The fundamental difference lies in the position of the nitrogen atom within the bicyclic system, which alters the distribution of electron density and, consequently, the sites of reactivity.

In 4-nitroquinoline 1-oxide , the nitro group at the 4-position, in conjunction with the N-oxide at the 1-position, strongly activates the C2 and C4 positions towards nucleophilic attack. The nitro group at C4 can be displaced by various nucleophiles. quora.com The reactivity of 4-NQO is also linked to its metabolic reduction to 4-hydroxyaminoquinoline 1-oxide, a highly reactive species that can form DNA adducts. nih.govnih.gov

When comparing with 7-nitroisoquinoline 2-oxide , the positions activated towards nucleophilic attack are different due to the altered arrangement of the heteroatoms and the nitro group. In 7-nitroisoquinoline 2-oxide, the primary sites of nucleophilic attack are expected to be on the benzene (B151609) ring (C6 and C8), whereas in 4-NQO, the pyridine ring is the primary site of attack. This highlights a significant difference in the regiochemical outcomes of reactions involving these two classes of compounds.

The electronic effects of the N-oxide group are crucial in both systems. The N-oxide function can act as both an electron-donating group through resonance and an electron-withdrawing group through induction. This dual nature modulates the reactivity of the entire molecule.

CompoundPrimary Activated Sites for Nucleophilic AttackKey Reactivity Features
7-Nitroisoquinoline 2-oxideC6, C8Activation of the carbocyclic ring.
4-Nitroquinoline 1-oxideC2, C4Activation of the heterocyclic ring; displacement of the nitro group is common. quora.com

Contrasting Reactivity with Unoxidized Nitroisoquinolines and Other Isoquinoline N-Oxides

The presence of both the nitro group and the N-oxide functionality in 7-nitroisoquinoline 2-oxide leads to a unique reactivity profile when compared to its parent unoxidized nitroisoquinoline and other isoquinoline N-oxides lacking the nitro substituent.

The unoxidized 7-nitroisoquinoline is already activated towards nucleophilic attack due to the electron-withdrawing nature of the nitro group. However, the introduction of the N-oxide group in 7-nitroisoquinoline 2-oxide further enhances this activation. The N-oxide group, through its inductive effect and its ability to stabilize anionic intermediates, significantly increases the electrophilicity of the isoquinoline ring system. This heightened reactivity makes the N-oxide derivative more susceptible to nucleophilic substitution reactions.

Conversely, isoquinoline N-oxide itself, without the nitro group, is more reactive towards both electrophilic and nucleophilic attack compared to isoquinoline. The N-oxide can donate electron density to the ring, facilitating electrophilic substitution, while also making the alpha and gamma positions of the pyridine ring susceptible to nucleophilic attack. However, the presence of the strongly deactivating nitro group in 7-nitroisoquinoline 2-oxide would significantly disfavor electrophilic aromatic substitution reactions.

The contrasting reactivities are summarized in the table below:

CompoundReactivity towards NucleophilesReactivity towards Electrophiles
7-NitroisoquinolineActivatedDeactivated
Isoquinoline N-oxideActivated (at C1)Activated
7-Nitroisoquinoline 2-oxideStrongly ActivatedStrongly Deactivated

Structure-Reactivity Relationships Across Heteroaromatic N-Oxide Families

The reactivity of heteroaromatic N-oxides is a function of several interconnected factors, creating a complex but predictable set of structure-reactivity relationships. These include the nature of the parent heterocycle, the position of the N-oxide, and the electronic effects of other substituents.

The N-oxide group itself is a key modulator of reactivity. Its ability to act as a resonance donor and an inductive withdrawer allows it to stabilize both cationic and anionic intermediates, thus facilitating both electrophilic and nucleophilic reactions, depending on the other substituents present.

Electron-withdrawing substituents , such as the nitro group, have a profound impact. Their presence significantly enhances the susceptibility of the heteroaromatic ring to nucleophilic attack by lowering the energy of the Meisenheimer intermediate. wikipedia.orgchemistrysteps.com The position of the electron-withdrawing group relative to the potential sites of attack and the N-oxide group determines the regioselectivity of the reaction. As a general rule, positions ortho and para to a strong electron-withdrawing group are the most activated. doubtnut.com

The parent heteroaromatic system also plays a crucial role. The inherent electron distribution in pyridine, quinoline (B57606), and isoquinoline rings differs, leading to distinct patterns of reactivity even with identical substitution. For instance, the C1 position in isoquinoline N-oxide is particularly activated towards nucleophilic attack, a feature not directly mirrored in the quinoline N-oxide series.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of nitro-substituted isoquinoline (B145761) N-oxides often involves multi-step processes that utilize harsh reagents, such as strong acids for nitration and stoichiometric oxidants, which can present environmental and economic challenges. rsc.orgrsc.org Future research must prioritize the development of greener and more atom-economical synthetic pathways.

Key areas for development include:

Eco-Compatible Catalysis: Transitioning from stoichiometric reagents to catalytic systems is paramount. This includes exploring recyclable homogeneous catalysts or magnetically recoverable nanoparticles that can function in benign solvents like water or polyethylene (B3416737) glycol (PEG). rsc.org

Energy-Efficient Methods: The use of alternative energy sources such as microwave irradiation can dramatically accelerate reaction times and improve yields, often under milder conditions than conventional heating. rsc.org

Metal-Free Approaches: Designing synthetic routes that avoid heavy or toxic metal catalysts is a significant goal in green chemistry. rsc.orgrsc.org Methods utilizing organocatalysts or promoting reagents like Oxone under mild conditions represent a promising avenue. rsc.org

Direct C-H Nitration: Investigating late-stage C-H nitration on the pre-formed isoquinoline 2-oxide scaffold could offer a more direct and efficient route, minimizing the need for protecting groups and reducing the number of synthetic steps.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for 7-Nitroisoquinoline (B179579) 2-oxide
ParameterTraditional ApproachPotential Sustainable Approach
SolventsToxic, non-recyclable organic solventsWater, PEG, recyclable ionic liquids rsc.org
CatalystsStoichiometric strong acids (H₂SO₄, HNO₃), heavy metalsRecyclable homogeneous catalysts (e.g., Ru-based), heterogeneous nanoparticles (e.g., Fe₃O₄) rsc.org
Energy InputProlonged conventional heatingMicrowave irradiation, ultrasound
Atom EconomyOften low, with significant byproduct generation rsc.orgHigh, through atom-economical reactions like C-H activation and annulation rsc.org
SafetyUse of harsh, corrosive, and potentially explosive reagentsMilder reaction conditions, reduced use of hazardous materials

Exploration of Novel and Underexplored Reactivity Modes

The dual functionality of the N-oxide and the nitro group in 7-Nitroisoquinoline 2-oxide suggests a rich and complex reactivity profile that remains largely untapped. The N-oxide group acts as a versatile handle, capable of directing reactions to specific positions and participating in unique transformations. thieme-connect.de

Future research should focus on:

1,3-Dipolar Cycloadditions: Isoquinoline N-oxides are known to act as 1,3-dipoles in cycloaddition reactions, providing access to complex, fused heterocyclic systems. researchgate.netrsc.org Exploring the [3+3] and [3+2] cycloaddition reactions of 7-Nitroisoquinoline 2-oxide with various dipolarophiles could yield novel polycyclic scaffolds with potential biological activity. thieme-connect.deresearchgate.netrsc.org The electron-withdrawing nitro group is expected to significantly influence the kinetics and regioselectivity of these reactions.

Deoxygenative C-H Functionalization: The N-oxide can direct the functionalization of the C1 and C3 positions. thieme-connect.de Investigating transition-metal-catalyzed deoxygenative cross-coupling reactions would enable the introduction of a wide range of alkyl, aryl, and other substituents, providing a powerful tool for creating libraries of novel derivatives.

Photochemical Rearrangements: Aromatic N-oxides can undergo fascinating photochemical rearrangements to generate new heterocyclic systems. thieme-connect.de The influence of the 7-nitro substituent on the excited-state reactivity of the isoquinoline N-oxide core is an unexplored area that could lead to the discovery of novel light-induced transformations.

Nucleophilic Aromatic Substitution (SNAAr): The strong electron-withdrawing nature of the nitro group can activate the isoquinoline ring system towards nucleophilic attack, potentially enabling substitutions at positions that are typically unreactive.

Table 2: Potential Unexplored Reactions of 7-Nitroisoquinoline 2-oxide
Reactivity ModePotential Reaction PartnersAnticipated Product ClassKey Research Question
[3+3] Cycloadditionα-Halohydroxamates, Azaoxyallyl cations researchgate.netrsc.orgOxadiazino[3,2-a]isoquinoline derivatives researchgate.netrsc.orgHow does the nitro group affect the regioselectivity and stability of the cycloadduct?
Deoxygenative C-H ArylationArylboronic acids, organometallics1-Aryl-7-nitroisoquinolinesCan regioselective C1 functionalization be achieved in the presence of the C7 nitro group?
Photochemical RearrangementUV irradiationBenzoxazepines, 1,3-oxazepinesDoes the nitro group alter the primary photochemical pathway compared to unsubstituted isoquinoline N-oxide?
Nucleophilic Aromatic SubstitutionAmines, alkoxides, thiolsSubstituted nitroisoquinolinesWhich positions on the ring are most activated for SNAr by the combined effect of the N-oxide and nitro group?

Integration with Flow Chemistry and Automated Synthesis

To enhance safety, reproducibility, and scalability, future synthetic efforts involving 7-Nitroisoquinoline 2-oxide should integrate flow chemistry and automated platforms. Nitration and other reactions involving nitroaromatic compounds can be highly exothermic, and flow reactors offer superior control over temperature and reaction time, minimizing the risk of runaway reactions. europa.eu

Key advantages of this approach include:

Enhanced Safety: The small internal volume of flow reactors mitigates the hazards associated with exothermic processes and the handling of potentially energetic materials. europa.euspringerprofessional.de

Rapid Optimization: Automated flow platforms allow for high-throughput screening of reaction parameters (temperature, pressure, residence time, stoichiometry), dramatically accelerating the optimization of synthetic protocols. durham.ac.uk

Scalability and Reproducibility: Continuous processing allows for seamless scaling from milligrams to kilograms without re-optimization, ensuring high reproducibility between batches. europa.eu

Access to Novel Reaction Space: Flow reactors enable the use of superheated solvents and high-pressure conditions safely, potentially unlocking new reactivity pathways that are inaccessible in conventional batch setups. springerprofessional.de

Table 3: Advantages of Flow Chemistry and Automation for 7-Nitroisoquinoline 2-oxide Synthesis
FeatureBenefit in Flow/Automated SystemRelevance to 7-Nitroisoquinoline 2-oxide
Superior Heat TransferPrevents hotspots and thermal runaways europa.euCrucial for safely controlling exothermic nitration and oxidation steps.
Precise Control of Residence TimeMinimizes byproduct formation by preventing over-reactionAllows for fine-tuning selectivity in functionalization reactions.
Automated Reagent DosingEnables high-throughput screening and rapid optimization cognit.caxtalpi.comAccelerates the discovery of novel derivatives and optimal reaction conditions.
Contained SystemReduces operator exposure to hazardous reagents and intermediates durham.ac.ukImproves safety when handling toxic precursors and nitroaromatic products.

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A deep understanding of the reaction mechanisms, kinetics, and intermediate species involved in the synthesis and transformation of 7-Nitroisoquinoline 2-oxide is critical for process optimization and control. Advanced in-situ spectroscopic techniques provide a window into the reacting mixture in real-time, eliminating the artifacts associated with offline sampling.

Future studies should employ:

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is ideal for monitoring the concentration of key functional groups in real-time. xjtu.edu.cnnih.gov For instance, it can track the disappearance of the isoquinoline precursor and the appearance of the characteristic N-O and N-O₂ stretching vibrations, providing precise kinetic data and endpoint determination. nih.govresearchgate.net

In-situ Raman Spectroscopy: Raman spectroscopy is highly sensitive to the vibrations of aromatic rings and nitro groups, making it complementary to FTIR. wikipedia.org It is particularly useful for reactions in aqueous media and can provide structural information on intermediates and catalyst-substrate interactions without interference from the solvent. nih.govacs.org

Process Analytical Technology (PAT): Integrating these spectroscopic tools into an automated synthesis platform enables real-time monitoring and feedback control, leading to more robust and optimized chemical processes. researchgate.net

Table 4: Application of Advanced Spectroscopic Techniques
TechniqueInformation GainedApplication to 7-Nitroisoquinoline 2-oxide
In-situ FTIRReal-time concentration profiles of reactants, products, and intermediates. Reaction kinetics. xjtu.edu.cnMonitoring the rate of N-oxidation and nitration; detecting reaction endpoints accurately.
In-situ RamanMolecular fingerprinting, structural information on intermediates, catalyst state. wikipedia.orgscilit.comCharacterizing catalyst-substrate complexes; studying reaction mechanisms in aqueous or complex media.
High-Resolution NMRUnambiguous structural elucidation of final products and stable intermediates.Confirming the regiochemistry of substitution and cycloaddition products.
Mass Spectrometry (MS)Identification of transient intermediates and byproducts.Elucidating complex reaction pathways by detecting low-concentration species.

Enhanced Computational Approaches for Predictive Design of Reactivity and Selectivity

Computational chemistry provides a powerful predictive tool for understanding and designing reactions, saving significant time and resources in the laboratory. For a molecule like 7-Nitroisoquinoline 2-oxide, computational models can offer deep insights into its electronic structure and reactivity.

Future research directions should include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential of the molecule. researchgate.netacs.org This information helps rationalize its reactivity and predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

Reaction Mechanism and Regioselectivity Prediction: Computational modeling can be used to map out the energy profiles of potential reaction pathways, such as cycloadditions or C-H functionalizations. acs.org This allows for the a priori prediction of the most favorable reaction pathway and the expected regioselectivity, guiding experimental design. researchgate.netnih.gov

Machine Learning (ML) Models: By training ML algorithms on existing experimental data and DFT-calculated descriptors, it is possible to build models that can rapidly and accurately predict the outcomes of reactions for new substrates. researchgate.netrsc.org This approach can accelerate the discovery of optimal reaction conditions and the design of derivatives with specific desired properties. rsc.org

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 7-Nitroisoquinoline-2-oxide, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves nitration of isoquinoline derivatives under controlled acidic conditions (e.g., nitric acid/sulfuric acid mixtures at 0–5°C). Post-reaction purification via recrystallization or column chromatography is critical. To ensure reproducibility, document reagent purity, reaction times, and temperature gradients. Include detailed characterization data (e.g., NMR, IR, melting point) in the main manuscript, with extended datasets in supplementary materials .

Q. How should researchers characterize the purity and structural identity of 7-Nitroisoquinoline-2-oxide?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze proton and carbon environments to confirm nitro-group positioning.
  • Mass Spectrometry : Compare experimental molecular ion peaks with theoretical values (e.g., using NIST standards ).
  • Elemental Analysis : Verify C, H, N, and O percentages.
    • For novel derivatives, provide full spectral assignments and cross-validate with computational models (e.g., DFT calculations).

Q. What safety protocols are essential when handling 7-Nitroisoquinoline-2-oxide in laboratory settings?

  • Methodological Answer : Adopt the following precautions:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions .
  • Waste Disposal : Treat nitro-containing compounds as hazardous; neutralize with reducing agents (e.g., NaBH₄) before disposal .
  • Emergency Protocols : Maintain spill kits and eye-wash stations in the workspace .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 7-Nitroisoquinoline-2-oxide derivatives?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under identical conditions (pH, temperature, solvent systems) to isolate variables.
  • Purity Verification : Use HPLC to confirm compound integrity and rule out degradation products .
  • Statistical Analysis : Apply multivariate regression to assess correlations between structural modifications (e.g., substituent electronegativity) and activity trends .

Q. What strategies optimize the reaction yield of 7-Nitroisoquinoline-2-oxide derivatives under varying conditions?

  • Methodological Answer :

  • Design of Experiments (DOE) : Systematically vary parameters (e.g., temperature, stoichiometry) to identify optimal conditions.
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance nitration efficiency .
  • In Situ Monitoring : Use techniques like FT-IR to track reaction progress and adjust conditions dynamically .

Q. How can computational models predict the ecological impact of 7-Nitroisoquinoline-2-oxide, given limited experimental toxicity data?

  • Methodological Answer :

  • QSAR Modeling : Corrogate structural features with known ecotoxicological profiles of nitroaromatics .
  • Degradation Simulations : Use software like EPI Suite to estimate biodegradation half-lives and soil mobility .
  • In Silico Toxicity Prediction : Leverage platforms like ProTox-II to predict acute toxicity endpoints (e.g., LD₅₀) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data for 7-Nitroisoquinoline-2-oxide derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR shifts with literature values for analogous compounds .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction to confirm bond geometries .
  • Error Analysis : Quantify instrument precision (e.g., mass spectrometer calibration drift) .

Q. What methodologies validate the proposed degradation pathways of 7-Nitroisoquinoline-2-oxide in environmental studies?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁵N-labeled compounds to track nitro-group transformations via LC-MS .
  • Metabolite Profiling : Identify intermediates using high-resolution mass spectrometry (HRMS) and compare with synthetic standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.